molecular formula C6H12ClNO3S B1438943 2,2-Dimethylmorpholine-4-sulfonyl chloride CAS No. 1155544-42-5

2,2-Dimethylmorpholine-4-sulfonyl chloride

Cat. No. B1438943
CAS RN: 1155544-42-5
M. Wt: 213.68 g/mol
InChI Key: ABJVXCWLNPDPCO-UHFFFAOYSA-N
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Description

2,2-Dimethylmorpholine-4-sulfonyl chloride is a chemical compound with the molecular formula C6H12ClNO3S and a molecular weight of 213.68 . It is used in scientific research as a reactive agent for various organic transformations due to its rich functional group chemistry.


Molecular Structure Analysis

The molecular structure of this compound consists of carbon ©, hydrogen (H), chlorine (Cl), nitrogen (N), oxygen (O), and sulfur (S) atoms . The exact structure can be determined using techniques such as nuclear magnetic resonance (NMR) or X-ray crystallography.

Scientific Research Applications

Chemical Reactions and Synthesis

2,2-Dimethylmorpholine-4-sulfonyl chloride is involved in various chemical reactions and synthesis processes. For example, it reacts with N-phenylmaltimide and chlorosulfonic acid to produce sulfonyl chloride, which further reacts with amines like dimethylamine to yield corresponding sulfonamides or other derivatives (Cremlyn & Nunes, 1987). Additionally, it is used in the synthesis of enzyme inhibitors, such as in the production of morpholinium inhibitors of acetylcholinesterase, highlighting its potential in therapeutic applications (Savle et al., 1998).

Analytical Chemistry

In analytical chemistry, derivatives of dimethylmorpholine-4-sulfonyl chloride, like 4'-dimethylaminoazobenzene-4-sulfonyl chloride, are used as chromophoric reagents in high-performance liquid chromatography for the detection and analysis of amino acids and modified amino acids (Malencik, Zhao, & Anderson, 1990).

Materials Science

In materials science, compounds derived from dimethylmorpholine-4-sulfonyl chloride are used in the synthesis of novel materials. For instance, its derivatives are involved in the creation of fluorinated polyamides containing pyridine and sulfone moieties, which have applications in creating materials with specific properties like low dielectric constants and high thermal stability (Liu et al., 2013).

Environmental and Sensor Technologies

Dimethylmorpholine-4-sulfonyl chloride derivatives are used in environmental and sensor technologies. For example, a colorimetric and fluorogenic sensor synthesized using a derivative of this compound can detect Hg2+ and Cr3+ ions in water, indicating its utility in environmental monitoring (Das et al., 2012).

Drug Discovery and Development

In drug discovery and development, derivatives of dimethylmorpholine-4-sulfonyl chloride are employed in the synthesis of various pharmacological agents. For example, its derivatives are used in the synthesis of compounds showing inhibitory activity against acetylcholinesterase, which could have implications for treating conditions like Alzheimer's disease (Abbasi et al., 2018).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2,2-Dimethylmorpholine-4-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of biomolecules. It is known to react with enzymes, proteins, and other biomolecules through sulfonylation reactions. This compound can modify the active sites of enzymes, leading to inhibition or activation of their catalytic activities. For example, this compound has been shown to inhibit serine proteases by reacting with the serine residue in the active site, forming a covalent bond that blocks substrate access .

Cellular Effects

The effects of this compound on cells are diverse and depend on the specific cellular context. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the mitogen-activated protein kinase (MAPK) pathway, leading to changes in cell proliferation and apoptosis. Additionally, it can modulate the expression of genes involved in oxidative stress responses and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic residues such as serine, cysteine, and lysine in proteins, leading to changes in their structure and function. This compound can inhibit enzymes by forming stable sulfonyl-enzyme complexes, preventing substrate binding and catalysis. Furthermore, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and effects of this compound in laboratory settings can vary over time. This compound is generally stable under standard storage conditions but can degrade under extreme pH or temperature conditions. In in vitro studies, the effects of this compound on cellular function have been observed to persist for several hours to days, depending on the concentration and exposure duration. Long-term effects may include alterations in cell viability, proliferation, and differentiation.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular signaling without causing significant toxicity. At high doses, this compound can induce toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration is required to elicit a measurable biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can affect metabolic flux by inhibiting key enzymes in glycolysis, the tricarboxylic acid (TCA) cycle, and amino acid metabolism. Additionally, this compound can alter metabolite levels, leading to changes in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation. The distribution of this compound can vary depending on the tissue type and cellular environment .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. This compound can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. Targeting signals and post-translational modifications can direct this compound to specific organelles, affecting its activity and function .

properties

IUPAC Name

2,2-dimethylmorpholine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO3S/c1-6(2)5-8(3-4-11-6)12(7,9)10/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABJVXCWLNPDPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)S(=O)(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.